molecular formula C14H21NO3 B7541315 [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate

[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate

Cat. No. B7541315
M. Wt: 251.32 g/mol
InChI Key: XHECAAZKZORUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. This compound is a member of the class of compounds known as α2-adrenergic receptor agonists, which have been shown to have therapeutic effects in a variety of medical conditions.2.1]heptanyl)acetate, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate acts as an agonist of the α2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including blood pressure, heart rate, and pain perception. By activating this receptor, [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate can modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate are primarily related to its activation of the α2-adrenergic receptor. This activation can lead to a decrease in sympathetic nervous system activity, resulting in a reduction in blood pressure and heart rate. In addition, it can modulate pain perception by inhibiting the release of neurotransmitters involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate in lab experiments is its specificity for the α2-adrenergic receptor. This allows for targeted modulation of physiological processes and reduces the potential for off-target effects. However, one limitation is the potential for variability in the response to the compound, which may be influenced by factors such as genetics and environmental factors.

Future Directions

Future research on [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate could focus on its potential use in the treatment of other medical conditions, such as neuropathic pain and addiction. In addition, further studies could investigate the molecular mechanisms underlying its effects on the α2-adrenergic receptor and identify potential targets for drug development. Finally, research could be conducted to optimize the synthesis method of the compound and improve its purity and yield.

Synthesis Methods

The synthesis of [2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate involves the reaction of 2-(2-bicyclo[2.2.1]heptanyl)acetic acid with cyclopropylamine and ethyl chloroformate. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate has been shown to have potential therapeutic effects in a variety of medical conditions. It has been studied for its use in the treatment of pain, anxiety, depression, and hypertension. In addition, it has been investigated for its potential use in veterinary medicine, particularly in the treatment of pain in animals.

properties

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-13(15-12-3-4-12)8-18-14(17)7-11-6-9-1-2-10(11)5-9/h9-12H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHECAAZKZORUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate

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